molecular formula C10H13NO2 B1519721 6-Allyl-2,3-dimethoxypyridine CAS No. 1087659-29-7

6-Allyl-2,3-dimethoxypyridine

Cat. No. B1519721
CAS RN: 1087659-29-7
M. Wt: 179.22 g/mol
InChI Key: DWNPBGILLMBQPP-UHFFFAOYSA-N
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Description

6-Allyl-2,3-dimethoxypyridine, also known as ADMGP, is a naturally occurring compound found in the roots of certain plant species. It has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Allyl-2,3-dimethoxypyridine consists of a pyridine ring substituted with two methoxy groups and an allyl group . The SMILES string representation of the molecule is COc1ccc(CC=C)nc1OC .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Allyl-2,3-dimethoxypyridine are not available, allylic compounds are known to undergo a variety of reactions, including allylic substitutions .


Physical And Chemical Properties Analysis

6-Allyl-2,3-dimethoxypyridine is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

2,3-dimethoxy-6-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-5-8-6-7-9(12-2)10(11-8)13-3/h4,6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPBGILLMBQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670145
Record name 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allyl-2,3-dimethoxypyridine

CAS RN

1087659-29-7
Record name 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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